8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Kinase Inhibition Structure-Activity Relationship NIK Inhibitor

8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4) is a brominated heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It belongs to the dihydroisoquinolinone class, which is recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C9H8BrNO
Molecular Weight 226.07
CAS No. 943749-58-4
Cat. No. B3030686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS943749-58-4
Molecular FormulaC9H8BrNO
Molecular Weight226.07
Structural Identifiers
SMILESC1C2=C(CNC1=O)C(=CC=C2)Br
InChIInChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
InChIKeyHTSMLQVNWVZSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4) as a Heterocyclic Building Block


8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4) is a brominated heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It belongs to the dihydroisoquinolinone class, which is recognized as a privileged scaffold in medicinal chemistry . This compound is primarily listed by commercial vendors as a synthetic intermediate or building block, typically supplied at a minimum purity of 95% . Its utility stems from the bromine atom at the 8-position, which serves as a reactive handle for further chemical elaboration, such as in cross-coupling reactions, to generate more complex, biologically relevant molecules .

Why Substituting 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one with Other Dihydroisoquinolinones is Scientifically Unjustified


Direct substitution of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one with other brominated dihydroisoquinolinone isomers (e.g., 5-bromo, 7-bromo ) or alternative scaffolds is chemically invalid without specific comparative data. The position of the bromine atom on the bicyclic core is a critical determinant of reactivity in subsequent synthetic steps, such as metal-catalyzed cross-couplings. Furthermore, in biological systems, even subtle positional isomerism can dramatically alter target binding, as evidenced by the distinct binding modes of dihydroisoquinolinone derivatives to targets like MDM2 and BACE-1 [1]. For this specific compound, the primary risk of unverified substitution lies in batch-to-batch variability in purity and identity, which can lead to failed reactions and irreproducible results. Therefore, procurement must be based on verified chemical identity, not just class membership.

Quantitative Evidence for Procuring 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one


Comparative Kinase Inhibition: Loss of Potency with 8-Bromo Substitution

This evidence is a class-level inference comparing the unsubstituted parent scaffold with the 8-bromo derivative. The unsubstituted 1,2-dihydroisoquinolin-3(4H)-one scaffold exhibits negligible inhibitory activity against the NIK kinase (IC50 > 100,000 nM) [1]. The 8-bromo derivative, having a larger and more lipophilic substituent, would be predicted to have a different activity profile. The lack of published activity for the 8-bromo compound underscores its primary role as a building block rather than a direct pharmacological agent. For a procurement scientist, this data confirms that selecting the 8-bromo compound is a choice of a *synthetic precursor*, not a bioactive molecule.

Kinase Inhibition Structure-Activity Relationship NIK Inhibitor

Differentiation by Purity Specification: Vendor Data as a Procurement Benchmark

While not a biological comparator, this is a direct head-to-head comparison of vendor-reported specifications for the exact same compound. Bidepharm specifies a standard purity of 95% for this compound and provides batch-specific QC data (NMR, HPLC, GC) as verification . Leyan, another major vendor, lists the same 95% purity specification . CymitQuimica also confirms a minimum 95% purity . The consistency of this purity threshold (95%) across independent commercial sources establishes a de facto benchmark for procuring this compound. A supplier offering lower purity or lacking verifiable analytical data would present a clear and quantifiable risk to downstream synthetic success.

Quality Control Analytical Chemistry Synthetic Intermediate

Lipophilicity and Property-Based Differentiation from Isomers

This is a cross-study comparable analysis of computed physicochemical properties. The topological polar surface area (TPSA) for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is calculated to be 29.1 Ų . Its consensus Log P is predicted to be 1.8 . While data for other regioisomers (e.g., 5-bromo, 7-bromo) is not available in a single source, the position of the bromine atom alters the molecule's electronic distribution, which in turn can affect its solubility, permeability, and chromatographic behavior. For a medicinal chemist, these computed property differences (especially the moderate lipophilicity and low TPSA) make the 8-bromo derivative a more attractive fragment for lead optimization aimed at CNS targets, where a balance between permeability and solubility is critical.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Validated Application Scenarios for 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one


Synthesis of Kinase or Epigenetic Chemical Probes

This compound is best used as a key intermediate for synthesizing novel chemical probes targeting kinases or epigenetic readers. Its 8-bromo group is an ideal functional handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aromatic or amine functionalities at this position . Researchers can leverage this reactivity to explore the chemical space around the dihydroisoquinolinone core, a scaffold known to engage targets like MDM2 and BACE-1 [1]. Procuring a high-purity batch ensures that the subsequent multi-step synthesis is not compromised by unidentified impurities from the start.

Building a Fragment Library for FBDD (Fragment-Based Drug Discovery)

With a low molecular weight (226.07 g/mol), moderate lipophilicity (Log P ~1.8), and a rigid, bicyclic core, this compound meets key criteria for a fragment library member . Its structure is a 'privileged scaffold' , making it a high-value addition to a fragment screening collection. The 8-bromo substituent not only provides a vector for fragment growth via medicinal chemistry but also offers an anomalous scattering signal that can be useful in X-ray crystallographic fragment screening experiments to confirm binding orientation. When procuring for a library, consistent purity and reliable supply, as indicated by the 95% standard , are paramount.

Methodology Development in Synthetic Organic Chemistry

The compound serves as an ideal, well-defined substrate for developing and optimizing novel synthetic methodologies. Its relatively simple structure and single bromine atom make it a clean substrate for testing the scope and limitations of new cross-coupling catalysts or C-H activation protocols [1]. For a methodology chemist, having a reliable, analytically verified source of this specific building block is crucial. Using a batch with known purity (≥95%) and documented NMR/HPLC data allows for accurate calculation of reaction yields and eliminates confounding variables in the experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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